An In-depth Technical Guide to 4-Hydroxy-1-naphthoic acid (CAS: 7474-97-7)
An In-depth Technical Guide to 4-Hydroxy-1-naphthoic acid (CAS: 7474-97-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Hydroxy-1-naphthoic acid, a hydroxylated derivative of 1-naphthoic acid, is a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural similarity to other biologically active naphthoic acid derivatives, particularly those known to interact with the aryl hydrocarbon receptor (AhR), positions it as a compound with considerable, yet not fully explored, therapeutic potential. This guide provides a comprehensive overview of 4-Hydroxy-1-naphthoic acid, including its physicochemical properties, synthesis methodologies, potential mechanisms of action, and the analytical techniques required for its characterization and quality control. The content herein is curated to provide researchers and drug development professionals with a foundational understanding and practical insights into this promising molecule.
Introduction and Molecular Overview
4-Hydroxy-1-naphthoic acid (CAS 7474-97-7) is an aromatic carboxylic acid characterized by a naphthalene core substituted with a hydroxyl group at the C4 position and a carboxylic acid group at the C1 position. The presence of these two functional groups on the rigid naphthalene scaffold imparts a unique combination of acidic and phenolic properties, making it a versatile intermediate in organic synthesis and a candidate for biological investigation.
The strategic placement of the hydroxyl and carboxyl groups allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with potentially tunable pharmacological profiles. Its structural relationship to known bioactive molecules, such as the microbial metabolite 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a known AhR agonist, has fueled interest in its own biological activities.
| Property | Value | Source(s) |
| CAS Number | 7474-97-7 | [1] |
| Molecular Formula | C₁₁H₈O₃ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| IUPAC Name | 4-hydroxynaphthalene-1-carboxylic acid | |
| Synonyms | 1-Hydroxy-4-naphthoic acid, 4-Naphthol-1-carboxylic acid | [1][2] |
| Appearance | Yellow to brown solid (predicted) | [2] |
| Melting Point | 183-189 °C | [2] |
| Boiling Point | 442.2±28.0 °C (Predicted) | [2] |
| pKa | 4.34±0.10 (Predicted) | [2] |
| Density | 1.399±0.06 g/cm³ (Predicted) | [2] |
Synthesis of 4-Hydroxy-1-naphthoic acid
The synthesis of 4-Hydroxy-1-naphthoic acid can be approached through several synthetic routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements.
Kolbe-Schmitt Carboxylation of 1-Naphthol: A Mechanistic Perspective
The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols and is a highly relevant, though not extensively detailed in the literature for this specific isomer, pathway to 4-Hydroxy-1-naphthoic acid.[3][4] The reaction involves the nucleophilic addition of a phenoxide (in this case, naphthoxide) to carbon dioxide, typically under high pressure and temperature.
The regioselectivity of the carboxylation of naphthols is sensitive to reaction conditions, including the choice of alkali metal and temperature. To favor carboxylation at the C4 position of 1-naphthol, the use of potassium hydroxide to form the potassium 1-naphthoxide salt is generally preferred.
Experimental Protocol: A Proposed Kolbe-Schmitt Synthesis
This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction and a patent describing the synthesis of hydroxynaphthoic acids.[5] Optimization by the end-user is highly recommended for laboratory-scale synthesis.
Step 1: Formation of Potassium 1-Naphthoxide
-
In a high-pressure autoclave equipped with a mechanical stirrer and a temperature controller, add 1-naphthol and a stoichiometric equivalent of potassium hydroxide.
-
Introduce an inert, high-boiling solvent such as dibutyl carbitol to create a slurry.[5]
-
Heat the mixture under vacuum to azeotropically remove water, ensuring the formation of the anhydrous potassium 1-naphthoxide. This step is critical as the presence of water can inhibit carboxylation.[5]
Step 2: Carboxylation
-
Pressurize the autoclave with dry carbon dioxide to approximately 100 atm.
-
Heat the reaction mixture to 125-150 °C with vigorous stirring.[5] The reaction is typically maintained for several hours to ensure complete carboxylation.
Step 3: Work-up and Isolation
-
After cooling the reactor to room temperature and venting the excess CO₂, transfer the reaction mixture to a suitable vessel.
-
Dilute the mixture with water and acidify with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylate salt, precipitating the crude 4-Hydroxy-1-naphthoic acid.
-
Collect the precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or acetic acid, to yield the final product of high purity.
Caption: Kolbe-Schmitt synthesis of 4-Hydroxy-1-naphthoic acid.
Alternative Synthetic Routes
Another documented method for the synthesis of 4-Hydroxy-1-naphthoic acid involves the potassium hydroxide fusion of 4-sulfo-1-naphthoic acid at 200 °C.[2] This method, while effective, requires the preparation of the sulfonated starting material.
Biological Activity and Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Connection
The biological activity of 4-Hydroxy-1-naphthoic acid is not yet extensively characterized. However, compelling evidence from studies on structurally similar compounds strongly suggests its potential role as a modulator of the aryl hydrocarbon receptor (AhR).
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[6] It is a key sensor of environmental and endogenous signals.
A study investigating the structure-activity relationship of various hydroxyl/carboxy-substituted naphthoic acids as AhR agonists found that 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) is a potent AhR agonist.[4][7] The same study also demonstrated that 4-hydroxy-2-naphthoic acid, an isomer of our target compound, was less potent than 1,4-DHNA but still induced a maximal, TCDD-like response for CYP1B1 expression, a classic AhR target gene.[4]
This suggests that the hydroxynaphthoic acid scaffold is a key pharmacophore for AhR activation. It is highly probable that 4-Hydroxy-1-naphthoic acid also functions as an AhR agonist.
Caption: Putative AhR signaling pathway for 4-Hydroxy-1-naphthoic acid.
Applications in Research and Drug Development
Given its likely role as an AhR modulator, 4-Hydroxy-1-naphthoic acid holds potential in therapeutic areas where AhR signaling is implicated. The applications of the related compound, 1,4-DHNA, provide a roadmap for potential research directions:
-
Immunomodulation and Inflammatory Diseases: AhR agonists are known to have anti-inflammatory effects. 1,4-DHNA has been shown to inhibit colitis in animal models.[4] This suggests that 4-Hydroxy-1-naphthoic acid could be investigated for its potential in treating inflammatory bowel disease and other inflammatory conditions.
-
Dermatology: 1,4-DHNA has been reported to induce apoptosis in human keratinocytes, indicating a potential application for treating psoriasis.[4] The role of AhR in skin homeostasis and inflammatory skin diseases is an active area of research, making 4-Hydroxy-1-naphthoic acid a candidate for investigation in this field.
-
Antimicrobial Activity: The inhibition of Helicobacter pylori growth by 1,4-DHNA suggests that hydroxynaphthoic acids may possess antimicrobial properties.[4]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 4-Hydroxy-1-naphthoic acid for research and development purposes.
High-Performance Liquid Chromatography (HPLC)
Protocol: A Guideline for HPLC Method Development
This protocol provides a starting point for developing a validated HPLC method for the analysis of 4-Hydroxy-1-naphthoic acid.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from a lower to a higher percentage of acetonitrile will likely be effective for separating the main compound from potential impurities. A starting point could be 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene chromophore (e.g., 240 nm).[3]
-
Injection Volume: 10 µL.
Method Validation:
-
Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[8]
Caption: A typical workflow for the HPLC analysis of 4-Hydroxy-1-naphthoic acid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. While specific spectra for 4-Hydroxy-1-naphthoic acid are not widely published, characteristic chemical shifts can be predicted based on the substituted naphthalene ring system. The aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm), and the carboxylic acid proton will be a broad singlet at a much higher chemical shift (>10 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected [M-H]⁻ ion in negative ion mode electrospray ionization (ESI) would have a theoretical m/z of 187.0401.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C stretching vibrations of the aromatic ring (1600-1450 cm⁻¹).
Solubility and Stability
-
Solubility: Based on its structure, 4-Hydroxy-1-naphthoic acid is expected to be poorly soluble in water but soluble in polar organic solvents such as ethanol, methanol, acetone, and DMSO. Its solubility in aqueous solutions will be highly pH-dependent, increasing significantly at pH values above its pKa as the carboxylate salt is formed.
-
Stability: Hydroxynaphthoic acids are generally stable under standard laboratory conditions. However, they may be susceptible to decarboxylation at elevated temperatures.[2] Stability studies should be conducted to evaluate its degradation profile under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) as per ICH guidelines.
Safety and Handling
-
Hazard Classification (Predicted): Likely to be classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
Conclusion
4-Hydroxy-1-naphthoic acid is a molecule with a compelling profile for further investigation, particularly in the context of drug discovery and development. Its likely role as an aryl hydrocarbon receptor modulator opens up avenues for exploring its therapeutic potential in a range of inflammatory and immune-mediated diseases. While there are gaps in the existing literature regarding detailed synthetic protocols and comprehensive biological and analytical characterization, this guide provides a solid foundation for researchers to build upon. The methodologies and insights presented here are intended to facilitate and inspire future research into this promising compound.
References
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Kolbe–Schmitt reaction - Wikipedia. Available at: [Link]
-
Cheng, S., et al. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Environmental Health Perspectives, 124(11), 1-22. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 344290, 4-Hydroxy-1-naphthaldehyde. Available at: [Link]
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Song, Y., Zhang, C., & Li, J. (2012). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. Advanced Materials Research, 602-604, 1391-1395. Available at: [Link]
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(PDF) Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - ResearchGate. Available at: [Link]
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Weitzel, J. N., et al. (2018). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Chromatography A, 1572, 105-111. Available at: [Link]
- Levy, J., & Walker, W. W. (1968). U.S. Patent No. 3,405,170. Washington, DC: U.S. Patent and Trademark Office.
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L.S.College, Muzaffarpur. Kolbe–Schmitt reaction. Available at: [Link]
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The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases. (2018). International Journal of Molecular Sciences, 19(12), 3853. Available at: [Link]
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Targeting the aryl hydrocarbon receptor by gut phenolic metabolites - PubMed Central (NIH). Available at: [Link]
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